endo-BCN CE-Phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

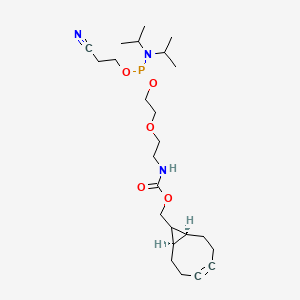

2D Structure

Properties

Molecular Formula |

C24H40N3O5P |

|---|---|

Molecular Weight |

481.6 g/mol |

IUPAC Name |

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethyl]carbamate |

InChI |

InChI=1S/C24H40N3O5P/c1-19(2)27(20(3)4)33(31-14-9-12-25)32-17-16-29-15-13-26-24(28)30-18-23-21-10-7-5-6-8-11-22(21)23/h19-23H,7-11,13-18H2,1-4H3,(H,26,28)/t21-,22+,23?,33? |

InChI Key |

YZQOKBSOIFICKY-MJCTZLGASA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCCOCCNC(=O)OCC1[C@H]2[C@@H]1CCC#CCC2 |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCCOCCNC(=O)OCC1C2C1CCC#CCC2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to endo-BCN CE-Phosphoramidite: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endo-Bicyclo[6.1.0]nonyne (endo-BCN) CE-Phosphoramidite is a key reagent in the field of bioconjugation and nucleic acid chemistry. As a strained alkyne, it is highly reactive in copper-free click chemistry reactions, enabling the efficient and specific labeling of biomolecules in complex biological systems. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on quantitative data and detailed experimental protocols.

Structure and Physicochemical Properties

Endo-BCN CE-Phosphoramidite is characterized by a bicyclononyne moiety, which imparts significant ring strain, a phosphoramidite (B1245037) group for incorporation into oligonucleotides, and a 2-cyanoethyl (CE) protecting group for stability during synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C24H40N3O5P | [1] |

| Molecular Weight | 481.57 g/mol | [1] |

| CAS Number | 1352811-59-6 | [1] |

| Appearance | Yellowish oil | [2] |

| Solubility | Good in acetonitrile (B52724) | [2] |

| Storage Conditions | -20°C, desiccated, protected from light | [2] |

| Purity (typical) | ≥95% (¹H NMR, ³¹P NMR, HPLC) | [2][3] |

Reactivity in Copper-Free Click Chemistry

The high ring strain of the bicyclononyne core makes this compound highly reactive towards azides in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and towards tetrazines in Inverse-Electron-Demand Diels-Alder (IEDDA) reactions. These reactions are bioorthogonal, meaning they proceed with high efficiency and selectivity in biological environments without interfering with native biochemical processes.[4][5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The SPAAC reaction between endo-BCN and an azide-modified molecule results in the formation of a stable triazole linkage. This reaction is widely used for the labeling of proteins, nucleic acids, and other biomolecules.

Table 2: Second-Order Rate Constants (k₂) for SPAAC Reactions of BCN Derivatives

| Reactant 1 | Reactant 2 | k₂ (M⁻¹s⁻¹) | Solvent | Reference |

| endo-BCN | Benzyl Azide | ~0.06 - 0.1 | Various | [6] |

| BCN | Azide-modified protein | Not specified | Aqueous buffer | [7] |

Note: Reaction rates can be influenced by the specific azide, solvent, and temperature.

Inverse-Electron-Demand Diels-Alder (IEDDA)

The IEDDA reaction between endo-BCN and a tetrazine is exceptionally fast, making it ideal for applications requiring rapid labeling, such as in vivo imaging.[5] This reaction forms an unstable dihydropyrazine (B8608421) intermediate that quickly oxidizes to a stable pyridazine.[8]

Table 3: Second-Order Rate Constants (k₂) for IEDDA Reactions of BCN with Tetrazines

| Reactant 1 | Reactant 2 | k₂ (M⁻¹s⁻¹) | Solvent | Reference |

| BCN | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | Aqueous | [9] |

| BCN-GFP | Tetrazine-TAMRA | 29,000 ± 7500 | Not specified | [10] |

Note: The reactivity is highly dependent on the substituents of the tetrazine.

Experimental Protocols

Incorporation of this compound into Oligonucleotides

This protocol outlines the automated solid-phase synthesis of an endo-BCN-modified oligonucleotide.

Materials:

-

This compound

-

Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping, oxidation solutions)

-

Controlled Pore Glass (CPG) solid support

-

Automated DNA/RNA synthesizer

-

Anhydrous acetonitrile

-

Deprotection solution (e.g., AMA - a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine)

Protocol:

-

Preparation of this compound Solution: Dissolve this compound in anhydrous acetonitrile to the desired concentration as recommended by the synthesizer manufacturer.

-

Automated Synthesis:

-

Program the desired oligonucleotide sequence into the synthesizer.

-

For the coupling step involving endo-BCN, a longer coupling time of approximately 6 minutes is recommended.[2]

-

Standard coupling, capping, and oxidation steps are used for the natural nucleobases.

-

Crucially, use a milder deblock solution (e.g., 3% dichloroacetic acid in toluene) as the BCN moiety is sensitive to the standard trichloroacetic acid solution.

-

-

Cleavage and Deprotection:

-

After synthesis, cleave the oligonucleotide from the CPG support and remove the protecting groups by incubating with AMA solution at the recommended temperature and time.

-

-

Purification:

-

Purify the BCN-modified oligonucleotide using reverse-phase HPLC or other suitable chromatographic methods.

-

Verify the purity and identity of the product by mass spectrometry and HPLC.

-

SPAAC Conjugation of an endo-BCN-Modified Oligonucleotide to an Azide-Labeled Protein

Materials:

-

Purified endo-BCN-modified oligonucleotide

-

Purified azide-labeled protein in an amine-free buffer (e.g., PBS)

-

Anhydrous DMSO

-

Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

-

Reagent Preparation:

-

Dissolve the endo-BCN-modified oligonucleotide in nuclease-free water or reaction buffer.

-

Prepare a stock solution of the azide-labeled protein in the reaction buffer.

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, combine the endo-BCN-modified oligonucleotide and the azide-labeled protein. A 2- to 10-fold molar excess of the oligonucleotide is often used.[11]

-

If solubility is an issue, a small amount of a co-solvent like DMSO can be added (typically <10% v/v).

-

Incubate the reaction mixture at room temperature for 2-12 hours, or overnight at 4°C.[11] Reaction progress can be monitored by SDS-PAGE or mass spectrometry.

-

-

Purification:

-

Remove the excess oligonucleotide and purify the conjugated protein using size-exclusion chromatography or affinity chromatography.

-

IEDDA Ligation of an endo-BCN-Modified Oligonucleotide to a Tetrazine-Fluorophore

Materials:

-

Purified endo-BCN-modified oligonucleotide

-

Tetrazine-fluorophore conjugate

-

Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

-

Reagent Preparation:

-

Dissolve the endo-BCN-modified oligonucleotide in the reaction buffer.

-

Dissolve the tetrazine-fluorophore in a suitable solvent (e.g., DMSO) and then dilute into the reaction buffer.

-

-

Ligation Reaction:

-

Mix the endo-BCN-modified oligonucleotide and the tetrazine-fluorophore in the reaction buffer. Due to the rapid kinetics, the reaction is often complete within minutes at room temperature.

-

-

Analysis:

-

The formation of the fluorescently labeled oligonucleotide can be monitored by fluorescence spectroscopy or analyzed by HPLC with a fluorescence detector.

-

Quality Control

The purity of this compound is crucial for successful oligonucleotide synthesis. The primary methods for quality control are ¹H NMR, ³¹P NMR, and HPLC.

-

¹H NMR: Confirms the chemical structure and the presence of key functional groups.

-

³¹P NMR: Used to assess the purity of the phosphoramidite. The desired P(III) species appears as a characteristic signal, while P(V) oxidation products appear at different chemical shifts.[12][13]

-

HPLC: Reverse-phase HPLC is used to determine the purity of the phosphoramidite and the final oligonucleotide product.[14]

Applications in Research and Drug Development

The unique properties of this compound have led to its widespread use in various applications:

-

Bioconjugation: Site-specific labeling of proteins, antibodies, and other biomolecules for diagnostic and therapeutic applications.[15]

-

Live-Cell Imaging: The bioorthogonality of copper-free click chemistry allows for the labeling and tracking of molecules in living cells without inducing toxicity.[16]

-

Drug Delivery: Construction of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[17]

-

Nucleic Acid Research: Synthesis of modified oligonucleotides for use as probes, aptamers, and in antisense therapies.[5]

Visualizations

Workflow for Live-Cell Imaging using endo-BCN Modified Oligonucleotides

The following diagram illustrates a typical workflow for labeling and imaging of intracellular targets using an endo-BCN modified oligonucleotide.

References

- 1. This compound, 1352811-59-6 | BroadPharm [broadpharm.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. This compound | Scientist.com [app.scientist.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BCN Endo 5' (Bicyclononyne) 5' Oligo Modifications from Gene Link [genelink.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. usp.org [usp.org]

- 13. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 14. ymc.eu [ymc.eu]

- 15. BCN Endo NHS Oligo Modifications from Gene Link [genelink.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Click Chemistry Reagents - Azide, Alkyne, DBCO, BCN PEG Products from Biochempeg | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to the Mechanism of endo-BCN CE-Phosphoramidite in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and practical application of endo-Bicyclononyne (endo-BCN) CE-Phosphoramidite in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This powerful bioorthogonal reaction is pivotal for the covalent ligation of biomolecules in complex biological environments, circumventing the need for cytotoxic copper catalysts.

The Core Mechanism: A [3+2] Dipolar Cycloaddition

The fundamental reaction mechanism underlying SPAAC is the Huisgen [3+2] dipolar cycloaddition. In this reaction, the 1,3-dipole (an azide) reacts with a dipolarophile (the strained alkyne of the BCN moiety) to form a stable triazole linkage. The "strain-promoted" nature of this click chemistry variant arises from the significant ring strain within the bicyclo[6.1.0]nonyne ring system. This inherent strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.

Bicyclononyne (BCN) is a highly reactive and stable cyclooctyne (B158145) used in copper-free click chemistry. Unlike dibenzocyclooctyne (DBCO), BCN is reactive with both azides (via SPAAC) and tetrazines (via inverse electron demand Diels-Alder reaction, IEDDA). The endo-stereoisomer of BCN is frequently utilized in bioorthogonal chemistry and is noted to be slightly more reactive than its exo- counterpart.[1]

Quantitative Data: Reaction Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). This value is critical for designing experiments, especially in complex biological systems where concentrations of reactants may be low. The reactivity of endo-BCN is influenced by the electronic properties of the azide reaction partner.

| Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature | Reference(s) |

| endo-BCN | Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | Room Temperature | [1] |

| endo-BCN | Benzyl Azide | 0.15 | DMSO | 37 °C | [2] |

| exo-BCN | Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) | Room Temperature | [1] |

| endo-BCN | Fluoroalkyl Azide (PhOCF₂CF₂N₃) | Significantly higher than with non-fluorinated alkyl azides (16-fold increase) | THF/Water (9:1) | Room Temperature | [3] |

| endo-BCN | Electron-poor aryl azide (N-propyl 4-azido-2,3,5,6-tetrafluorobenzamide) | 1.23 | Not Specified | Not Specified | [4] |

| endo-BCN | Electron-poor aryl azide (4-azido-1-methylpyridinium iodide) | 2.0 - 2.9 | Not Specified | Not Specified | [4] |

Experimental Protocols

Incorporation of endo-BCN into Oligonucleotides via Phosphoramidite Chemistry

The endo-BCN CE-Phosphoramidite allows for the direct incorporation of the BCN moiety into synthetic oligonucleotides during standard automated solid-phase synthesis.

Materials:

-

This compound

-

Standard DNA/RNA phosphoramidites and synthesis reagents

-

DNA/RNA synthesizer

-

Solid support (e.g., CPG)

-

Milder de-blocking agent: 3% Dichloroacetic acid (DCA) in a non-nucleophilic solvent (e.g., toluene (B28343) or dichloromethane) is recommended as BCN is sensitive to the standard trichloroacetic acid (TCA).[5]

-

Oxidizer: 0.5M (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in dry acetonitrile (B52724). Iodine oxidation is not compatible.[6]

-

Cleavage and deprotection reagents (e.g., ammonium (B1175870) hydroxide)

Protocol:

-

Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence, including the position for endo-BCN incorporation.

-

Phosphoramidite Preparation: Dissolve the this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer.

-

Synthesis Cycle:

-

De-blocking (Detritylation): Use 3% DCA to remove the 5'-DMT protecting group.

-

Coupling: Deliver the activated this compound to the solid support. A coupling time of 6 minutes is recommended.[6]

-

Capping: Cap any unreacted 5'-hydroxyl groups.

-

Oxidation: Oxidize the phosphite (B83602) triester to a more stable phosphate (B84403) triester using 0.5M CSO for 2 minutes.[6]

-

-

Cleavage and Deprotection: After the synthesis is complete, cleave the oligonucleotide from the solid support and remove the protecting groups using standard procedures (e.g., concentrated ammonium hydroxide). It is recommended to follow a DMT-on protocol as the modification is acid-sensitive.[6]

-

Purification: Purify the BCN-modified oligonucleotide using HPLC (High-Performance Liquid Chromatography).

SPAAC Ligation of a BCN-Modified Oligonucleotide with an Azide-Modified Molecule

This protocol describes the conjugation of a purified BCN-modified oligonucleotide with a molecule containing an azide group.

Materials:

-

Purified BCN-modified oligonucleotide

-

Azide-modified molecule (e.g., protein, peptide, fluorescent dye)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable amine-free buffer.

-

Anhydrous DMSO (for dissolving reagents if necessary)

-

Purification system (e.g., HPLC, spin desalting columns)

-

Analytical instruments (e.g., Mass Spectrometer, SDS-PAGE)

Protocol:

-

Reagent Preparation:

-

Dissolve the BCN-modified oligonucleotide in the reaction buffer to a final concentration of 1-5 mM.

-

Prepare a stock solution of the azide-modified molecule. If it is not readily soluble in the aqueous buffer, a concentrated stock can be made in an organic solvent like DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the BCN-modified oligonucleotide and the azide-modified molecule. A 1.5 to 10-fold molar excess of one reactant over the other is typically used to drive the reaction to completion.

-

If using a reagent dissolved in DMSO, ensure the final concentration of DMSO in the reaction mixture is low (ideally below 20%) to maintain the stability and solubility of the biomolecules.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature (20-25°C) for 2-12 hours. Overnight incubation is often sufficient for high yields. For some highly reactive BCN reagents, reactions can be complete in under 2 hours.

-

-

Purification of the Conjugate:

-

Remove unreacted reagents and byproducts. For larger biomolecules like proteins, spin desalting columns can be used for a quick cleanup.

-

For higher purity, HPLC is the recommended method. Monitor the elution profile at an appropriate wavelength (e.g., 260 nm for oligonucleotides) to collect the fractions corresponding to the conjugated product.

-

-

Characterization:

-

Mass Spectrometry (e.g., ESI-MS): Confirm the formation of the conjugate by observing the expected increase in molecular weight.

-

HPLC Analysis: Assess the purity of the final product. A single, sharp peak corresponding to the labeled oligonucleotide is indicative of high purity.

-

SDS-PAGE (for protein conjugates): A band shift may be observed for the conjugated protein compared to the unmodified protein.

-

Potential Side Reactions and Mitigation

While SPAAC is highly bioorthogonal, the BCN moiety can exhibit some reactivity towards thiols, particularly the sulfhydryl groups of cysteine residues in proteins.[7] To minimize this potential off-target labeling, β-mercaptoethanol (β-ME) can be added to the reaction mixture at a low concentration (e.g., 1-10 mM). The β-ME will preferentially react with accessible BCN groups, thereby protecting the cysteine residues on the protein of interest.[7]

Conclusion

The use of this compound provides a robust and efficient method for the site-specific incorporation of a highly reactive cyclooctyne into oligonucleotides. The subsequent SPAAC reaction offers a powerful tool for the construction of well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. By understanding the core mechanism, reaction kinetics, and optimizing experimental protocols, researchers can effectively leverage this technology to advance their scientific goals.

References

- 1. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. lumiprobe.com [lumiprobe.com]

- 7. broadpharm.com [broadpharm.com]

The Endo Advantage: A Technical Guide to Endo-BCN in Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the choice of chemical ligation strategy is paramount. Copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful tool for its biocompatibility and high specificity. Within the arsenal (B13267) of strained cyclooctynes, bicyclo[6.1.0]nonyne (BCN) has garnered significant attention. This in-depth technical guide focuses on the advantages of the endo isomer of BCN, providing a comprehensive resource for its application in complex biological systems.

Superior Reaction Kinetics and Reactivity

The primary advantage of endo-BCN lies in its favorable reaction kinetics in SPAAC reactions. The inherent ring strain of the cyclooctyne (B158145) drives the reaction with azides, and the stereochemistry of the bicyclic system influences this reactivity. While both endo- and exo-BCN diastereomers are reactive, studies have shown that endo-BCN exhibits a slightly faster reaction rate with certain azides, such as benzyl (B1604629) azide (B81097). This enhanced reactivity is crucial for efficient labeling and conjugation, especially when working with low concentrations of biomolecules in complex biological milieu.[1]

The reactivity of endo-BCN is also influenced by the electronic properties of the azide reaction partner. Electron-deficient aryl azides can significantly accelerate the SPAAC reaction with BCN, with rate constants reaching up to 2.9 M⁻¹s⁻¹. This tunability allows for the optimization of reaction kinetics for specific applications.

Quantitative Comparison of Second-Order Rate Constants (k₂) for SPAAC Reactions

| Cyclooctyne | Azide | k₂ (M⁻¹s⁻¹) | Solvent | Reference |

| endo-BCN | Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | [1] |

| exo-BCN | Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) | [1] |

| endo-BCN | Electron-Deficient Aryl Azide | up to 2.9 | Not Specified | |

| DBCO | Benzyl Azide | ~1.0 | Various | |

| DIFO | Benzyl Azide | ~0.4 | Various |

Stability in Biological Environments

A critical requirement for any bioorthogonal reagent is its stability in aqueous, physiological conditions. While strained alkynes are inherently reactive, they must also persist long enough to react with their target azide. Studies have investigated the stability of BCN in cellular environments. In one study, BCN was found to be less stable than DBCO in macrophage-like cells, with approximately 79% degradation observed after 24 hours. However, it's important to note that BCN has demonstrated greater stability than DBCO in the presence of the biological thiol glutathione (B108866) (GSH). This suggests that the stability of endo-BCN can be context-dependent, and careful consideration of the specific biological environment is necessary for optimal experimental design.

Applications in Bioconjugation and Drug Development

The favorable characteristics of endo-BCN have led to its widespread adoption in various bioconjugation applications, most notably in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its biocompatibility allows for these complex molecules to be assembled without the need for cytotoxic copper catalysts, which can be detrimental to sensitive protein structures.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis using endo-BCN

The synthesis of an ADC using endo-BCN typically involves the site-specific incorporation of an azide group onto the antibody, followed by conjugation with an endo-BCN-linker-payload molecule.

Logical Workflow for PROTAC Synthesis using endo-BCN

The modular nature of PROTACs makes them well-suited for synthesis via click chemistry. An endo-BCN linker can be used to connect the target protein ligand and the E3 ligase ligand.

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with an endo-BCN-PEG-NHS Ester

This protocol describes the labeling of an antibody with an endo-BCN moiety using an N-hydroxysuccinimide (NHS) ester functionalized linker for subsequent conjugation to an azide-containing molecule.

Materials:

-

Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.5)

-

endo-BCN-PEG-NHS ester (10 mM stock in anhydrous DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

-

Azide-functionalized molecule of interest

Procedure:

-

Antibody Preparation: If necessary, buffer exchange the antibody into an amine-free buffer such as PBS at a concentration of 1-5 mg/mL.

-

NHS Ester Reaction: Add a 10-20 fold molar excess of the endo-BCN-PEG-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 10% to maintain antibody integrity.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Quenching: Add quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted endo-BCN reagent using a desalting column according to the manufacturer's instructions.

-

Copper-Free Click Reaction: To the purified endo-BCN labeled antibody, add a 2-5 fold molar excess of the azide-functionalized molecule.

-

Incubation: Incubate the reaction for 2-12 hours at room temperature or 4°C. The optimal time and temperature may need to be determined empirically.

-

Final Purification: Purify the final antibody conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted azide-molecule.

-

Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

Protocol 2: Live-Cell Imaging with an endo-BCN-Fluorophore Conjugate

This protocol outlines the labeling of azide-modified biomolecules on the surface of live cells with an endo-BCN functionalized fluorescent probe.

Materials:

-

Live cells cultured in a suitable imaging dish (e.g., glass-bottom dish)

-

Azide-modified metabolic labeling reagent (e.g., Ac4ManNAz for glycan labeling)

-

endo-BCN-fluorophore conjugate (1 mM stock in DMSO)

-

Cell culture medium (serum-free for labeling step is recommended)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Metabolic Labeling: Culture cells in a medium containing the desired concentration of the azide-modified metabolic labeling reagent for 24-48 hours.

-

Cell Preparation: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated azide-modified reagent.

-

Labeling: Prepare a labeling solution by diluting the endo-BCN-fluorophore stock solution to a final concentration of 5-25 µM in serum-free cell culture medium. Add the labeling solution to the cells.

-

Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.

-

Washing: Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.

-

Imaging: Replace the PBS with fresh, pre-warmed cell culture medium. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.

Conclusion

Endo-BCN has established itself as a valuable and versatile tool in the field of copper-free click chemistry. Its enhanced reactivity compared to its exo counterpart, coupled with its biocompatibility, makes it an excellent choice for the construction of complex biomolecules such as ADCs and PROTACs, as well as for live-cell imaging applications. While its stability in certain biological environments requires careful consideration, the advantages it offers in terms of reaction kinetics and synthetic accessibility ensure its continued and expanding use in cutting-edge research and drug development. This guide provides a foundational understanding and practical protocols to empower researchers to effectively harness the power of endo-BCN in their scientific endeavors.

References

An In-depth Technical Guide to the Reactivity of endo-BCN CE-Phosphoramidite with Azides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of endo-Bicyclo[6.1.0]nonyne (endo-BCN) CE-Phosphoramidite with azides, a cornerstone of copper-free click chemistry. We will delve into the kinetics of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, provide detailed experimental protocols for the synthesis and conjugation of endo-BCN modified oligonucleotides, and illustrate a key application in drug delivery.

Core Concepts: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The SPAAC reaction is a bioorthogonal ligation that leverages the high ring strain of cyclooctynes, such as BCN, to react rapidly and selectively with azides, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2] This makes it an ideal tool for bioconjugation in complex biological environments.[3]

The endo stereoisomer of BCN is frequently utilized in bioorthogonal chemistry.[4] While both endo- and exo-BCN diastereomers exhibit similar reactivities, endo-BCN is often preferred due to its commercial availability and slightly higher reaction rates in some contexts.[4] The reactivity of BCN is not only with azides but also with tetrazines via an inverse electron demand Diels-Alder (IEDDA) reaction, adding to its versatility.[1][5][6][7]

Quantitative Data: Reaction Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). Below is a comparison of the reaction rates of endo-BCN and other cyclooctynes with benzyl (B1604629) azide (B81097), a standard azide used for kinetic studies.

| Cyclooctyne (B158145) | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| endo-BCN | Benzyl Azide | 0.29 | [4] |

| exo-BCN | Benzyl Azide | 0.19 | [4] |

| DIBO | Benzyl Azide | ~0.3 - 0.7 | [8] |

| DBCO | Benzyl Azide | ~0.6 - 1.0 | [8] |

| BCN (unspecified isomer) | Benzyl Azide | ~0.06 - 0.1 | [8] |

Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.

Experimental Protocols

Synthesis of an endo-BCN Modified Oligonucleotide

This protocol outlines the incorporation of an endo-BCN moiety at the 5'-terminus of an oligonucleotide using standard automated solid-phase phosphoramidite (B1245037) chemistry.

Materials:

-

endo-BCN CE-Phosphoramidite

-

Standard DNA/RNA phosphoramidites (A, C, G, T/U)

-

Controlled Pore Glass (CPG) solid support

-

Anhydrous acetonitrile (B52724) (diluent)

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole)

-

Capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole)

-

Oxidizing solution: 0.5M (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in dry acetonitrile[5]

-

Deblocking solution (e.g., 3% dichloroacetic acid in toluene)

-

Cleavage and deprotection solution: AMA (Ammonium hydroxide/40% aqueous methylamine, 1:1 v/v)[5]

Protocol:

-

Standard Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence on the CPG solid support using a standard automated DNA/RNA synthesizer and phosphoramidite chemistry.

-

Incorporation of endo-BCN: In the final coupling cycle, use the this compound.

-

Coupling: Allow a coupling time of 6 minutes.[5]

-

-

Capping: Cap any unreacted 5'-hydroxyl groups according to the standard synthesizer protocol.

-

Oxidation: Oxidize the newly formed phosphite (B83602) triester to a stable phosphate (B84403) triester using the CSO solution for 2 minutes. Note: Iodine oxidation is incompatible with this modification.[5]

-

Final Deblocking (DMT-off): It is critical to exclude the final dimethoxytrityl (DMT) removal step as the endo-BCN modification is acid-sensitive.[5] Synthesize the oligonucleotide using a "DMT-on" protocol.

-

Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the protecting groups by incubating with AMA solution for 2 hours at room temperature.[5]

-

Purification: Purify the endo-BCN modified oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPAAC Reaction of an endo-BCN Modified Oligonucleotide with an Azide-Containing Molecule

This protocol describes the conjugation of a purified endo-BCN modified oligonucleotide with a molecule containing an azide group.

Materials:

-

Purified endo-BCN modified oligonucleotide

-

Azide-containing molecule of interest

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.4

Protocol:

-

Reagent Preparation:

-

Reaction Setup:

-

Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-12 hours. Overnight incubation is often sufficient for high yields.[3]

-

Purification of the Conjugate:

Determining SPAAC Reaction Kinetics using ¹H NMR Spectroscopy

This protocol provides a general method for determining the second-order rate constant of a SPAAC reaction.

Materials:

-

endo-BCN functionalized molecule

-

Azide-functionalized molecule

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Internal standard of known concentration (e.g., dimethyl sulfone)

-

NMR tubes

-

NMR spectrometer

Protocol:

-

Sample Preparation: Prepare stock solutions of the endo-BCN and azide compounds in the chosen deuterated solvent at known concentrations.

-

Reaction Initiation: In an NMR tube, combine the endo-BCN compound, the azide compound (with one reactant in excess to ensure pseudo-first-order kinetics if desired, or at known concentrations for second-order analysis), and the internal standard.

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum at time zero.

-

Acquire subsequent spectra at regular time intervals over the course of the reaction.[9]

-

-

Data Analysis:

-

Integrate the signals corresponding to a reactant and a product in each spectrum.

-

Normalize the integrals to the internal standard.

-

Plot the concentration of the reactant or product over time.

-

Fit the data to the appropriate second-order rate law to determine the rate constant (k₂).[10]

-

Visualization of a Key Application: Drug Delivery

The this compound is a valuable tool in the development of targeted drug delivery systems. One application involves the surface modification of cells for the targeted delivery of nanoparticles carrying therapeutic agents.

First, a workflow for the creation of an oligonucleotide-drug conjugate is presented.

Caption: Workflow for creating an oligonucleotide-drug conjugate.

Next, a diagram illustrating the cell-surface modification and subsequent nanoparticle-based drug delivery is shown.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. This compound, 1352811-59-6 | BroadPharm [broadpharm.com]

- 7. BCN Endo NHS Oligo Modifications from Gene Link [genelink.com]

- 8. researchgate.net [researchgate.net]

- 9. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Stability and Storage of endo-BCN CE-Phosphoramidite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for endo-BCN CE-Phosphoramidite. Due to the limited availability of specific quantitative stability data for this reagent in the public domain, this guide synthesizes information from manufacturer recommendations for this compound, general knowledge of phosphoramidite (B1245037) stability, and published research on the stability of the bicyclo[6.1.0]nonyne (BCN) moiety.

Overview of this compound

Endo-BCN (bicyclo[6.1.0]nonyne) CE-Phosphoramidite is a chemical reagent used in solid-phase oligonucleotide synthesis to incorporate a strained alkyne at a specific position within a DNA or RNA strand. This modification allows for the subsequent copper-free "click" chemistry conjugation of the oligonucleotide with molecules containing an azide (B81097) group, a reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is a cornerstone of bioconjugation, enabling the attachment of fluorophores, peptides, drugs, and other moieties to oligonucleotides for various research and therapeutic applications.

The stability of this compound is critical for ensuring high coupling efficiency during oligonucleotide synthesis and for maintaining the integrity of the final product. Degradation of the phosphoramidite can lead to failed syntheses, the generation of impurities, and reduced yields of the desired modified oligonucleotide.

Recommended Storage and Handling

Based on information from multiple suppliers, the following conditions are recommended for the storage and handling of this compound to minimize degradation.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C or lower.[1][2] | Reduces the rate of hydrolytic and oxidative degradation. |

| Light Exposure | Store in the dark.[1] | Protects the molecule from potential light-induced degradation. |

| Moisture | Desiccate.[1] | Phosphoramidites are highly susceptible to hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., argon). | Minimizes oxidation of the phosphite (B83602) triester. |

| Transportation | Can be shipped at ambient temperature for up to 3 weeks.[1] | Short-term exposure to ambient temperatures is generally acceptable, but long-term storage requires freezing. |

Handling Guidelines

-

Work Environment : Handle in a chemical fume hood to avoid inhalation.

-

Personal Protective Equipment : Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Inert Atmosphere : When preparing solutions, use anhydrous solvents and maintain an inert atmosphere to the extent possible.

-

Temperature Equilibration : Before opening, allow the vial to warm to room temperature to prevent condensation of moisture from the air onto the cold product.

Potential Degradation Pathways

The this compound molecule has two primary components susceptible to degradation: the phosphoramidite group and the BCN moiety.

Phosphoramidite Group Degradation

The phosphoramidite functional group is notoriously sensitive to moisture and oxidation.

-

Hydrolysis : In the presence of water, the P(III) center is hydrolyzed to a phosphonate, rendering it incapable of coupling during oligonucleotide synthesis. This reaction is acid-catalyzed.

-

Oxidation : The phosphite triester can be oxidized to a phosphate (B84403) triester (P(V)), which is also unreactive in the coupling step of solid-phase synthesis.

Figure 1. Primary degradation pathways of the phosphoramidite functional group.

BCN Moiety Instability

The strained bicyclononyne ring, while essential for copper-free click chemistry, can also be a point of instability under certain conditions.

-

Acid Sensitivity : Research has shown that the BCN moiety is labile under acidic conditions.[3] Prolonged or repeated exposure to acid, such as the detritylation step in oligonucleotide synthesis, can lead to degradation of the strained alkyne.[3]

-

Thiol Sensitivity : The BCN ring has been reported to be unstable in the presence of thiols like glutathione (B108866) (GSH).[4]

-

pH and Reducing Agent Sensitivity : Some instability of the BCN group has been observed at neutral pH (7.2) and in the presence of the reducing agent TCEP.[4]

Figure 2. Potential degradation pathways of the BCN moiety.

Experimental Protocols for Stability Assessment

Protocol for Purity Assessment by ³¹P NMR Spectroscopy

Objective: To determine the purity of the phosphoramidite by quantifying the ratio of the P(III) species to P(V) oxidation products.

Methodology:

-

Sample Preparation : Prepare a solution of the this compound in a deuterated solvent (e.g., CD₃CN or CDCl₃) in an NMR tube under an inert atmosphere.

-

Data Acquisition : Acquire a ³¹P NMR spectrum. The phosphoramidite P(III) signal typically appears around 146-150 ppm. Oxidized P(V) impurities will appear at different chemical shifts, usually closer to 0 ppm.

-

Data Analysis : Integrate the P(III) and any visible P(V) signals. The purity can be calculated as the percentage of the P(III) integral relative to the total phosphorus integral.

Protocol for Stability Assessment by RP-HPLC

Objective: To monitor the degradation of the phosphoramidite over time under specific storage conditions.

Methodology:

-

Sample Preparation : Prepare a stock solution of this compound in anhydrous acetonitrile. Aliquot the solution into several vials and store them under the desired test conditions (e.g., -20°C, 4°C, room temperature).

-

Time Points : At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot for analysis.

-

HPLC Analysis :

-

Column : C18 reversed-phase column.

-

Mobile Phase A : Acetonitrile.

-

Mobile Phase B : An aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate).

-

Gradient : A suitable gradient from high aqueous to high organic content.

-

Detection : UV detection at an appropriate wavelength (e.g., 260 nm).

-

-

Data Analysis : Monitor the decrease in the area of the main peak corresponding to the intact phosphoramidite and the appearance of new peaks corresponding to degradation products.

References

introduction to strain-promoted alkyne-azide cycloaddition

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in chemical biology, drug development, and materials science.[1][2] As a cornerstone of bioorthogonal chemistry, SPAAC enables the rapid and specific covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts.[1] This is achieved through the reaction of a strained cyclooctyne (B158145) with an azide (B81097), forming a stable triazole linkage.[3][] The reaction's driving force is the high ring strain of the cyclooctyne, which dramatically accelerates the reaction rate, allowing it to proceed efficiently at physiological temperatures and pH.[1][5] This guide provides a comprehensive overview of the core principles of SPAAC, quantitative kinetic data, detailed experimental protocols, and its applications for researchers, scientists, and drug development professionals.

Core Principles of SPAAC

The fundamental mechanism of SPAAC is a [3+2] Huisgen cycloaddition between a 1,3-dipole (the azide) and a dipolarophile (the strained alkyne).[1] Unlike the classical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a metal catalyst. The high ring strain of cyclooctynes, the smallest stable cyclic alkynes, provides the necessary activation energy for the reaction to proceed spontaneously.[1] This bioorthogonality is a key feature of SPAAC; both the azide and the strained alkyne are chemically inert to the vast majority of functional groups found in biological systems, ensuring that the reaction is highly specific and does not interfere with native cellular processes.[1][5]

The reaction is characterized by its rapid kinetics, high efficiency, and the formation of a stable triazole product.[6][7] The rate of the SPAAC reaction is primarily dependent on the structure of the cyclooctyne, with more strained systems exhibiting faster reaction rates.[7] This has led to the development of a variety of cyclooctyne reagents, each with distinct reactivity and physicochemical properties.

Quantitative Data: Comparison of Cyclooctyne Reaction Rates

The choice of cyclooctyne is a critical parameter in designing a SPAAC experiment, as it directly influences the reaction rate. The second-order rate constant (k₂) is a key metric for comparing the reactivity of different cyclooctynes. The following table summarizes the approximate second-order rate constants for the reaction of several common cyclooctynes with benzyl (B1604629) azide, a standard reference azide.

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |

| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | Smaller size, lower lipophilicity.[3] |

| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 | High reactivity, widely used.[3] |

| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 | Robust reactivity.[3] |

| Biarylazacyclooctynone | BARAC | >1.0 | Extremely reactive.[8] |

| Difluorinated cyclooctyne | DIFO | ~0.08 | Biocompatible, developed by Bertozzi. |

Note: Reaction rates can vary depending on the specific derivatives, solvent, and temperature.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common cyclooctyne and a general protocol for protein labeling using SPAAC.

Synthesis of Bicyclo[6.1.0]nonyne-carboxylic acid (BCN-COOH)

BCN-COOH is a versatile building block for introducing the BCN moiety into biomolecules. The following is a summarized three-step synthesis.[9]

-

Step 1: Cyclopropanation of 1,5-cyclooctadiene (B75094).

-

To a solution of 1,5-cyclooctadiene in a suitable solvent (e.g., dichloromethane), add a rhodium catalyst (e.g., Rh₂(OAc)₄).

-

Slowly add ethyl diazoacetate at room temperature.

-

Monitor the reaction by TLC until completion.

-

Purify the resulting bicyclo[6.1.0]nonene ester by column chromatography.

-

-

Step 2: Hydrolysis to the carboxylic acid.

-

Dissolve the bicyclo[6.1.0]nonene ester in a mixture of THF and water.

-

Add a base such as lithium hydroxide (B78521) and stir at room temperature.

-

Monitor the reaction by TLC.

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

Dry and concentrate the organic layer to yield the carboxylic acid.

-

-

Step 3: Bromination and Elimination to form the alkyne.

-

Dissolve the carboxylic acid from Step 2 in chloroform.

-

Add bromine dropwise at 0°C and stir.

-

Quench the reaction with sodium thiosulfate (B1220275) solution.

-

Extract the product and treat with a strong base (e.g., potassium tert-butoxide) to induce elimination.

-

Purify the final BCN-COOH product by chromatography or recrystallization.

-

General Protocol for Antibody-Drug Conjugate (ADC) Synthesis using SPAAC

This protocol describes the conjugation of a DBCO-functionalized drug to an azide-modified antibody.

-

Step 1: Antibody Modification with an Azide.

-

Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4).

-

React the antibody with an azide-functionalized NHS ester (e.g., Azido-PEG4-NHS) at a molar excess of 5-20 fold for 1-2 hours at room temperature.

-

Quench the reaction with an amine-containing buffer (e.g., Tris-HCl).

-

Remove excess azide reagent by size-exclusion chromatography or dialysis.

-

-

Step 2: SPAAC Conjugation.

-

Prepare a stock solution of the DBCO-functionalized drug in an organic solvent (e.g., DMSO).

-

Add the DBCO-drug to the azide-modified antibody solution at a molar excess of 1.5-3 fold.

-

Incubate the reaction mixture for 4-12 hours at 4°C or room temperature. The reaction can be monitored by hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).

-

Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug-linker.

-

-

Step 3: Characterization of the ADC.

-

Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.

-

Analyze the ADC by SDS-PAGE to confirm conjugation and assess purity.

-

Use mass spectrometry to confirm the identity and homogeneity of the ADC.

-

Applications in Drug Development

SPAAC has become a vital technology in several areas of drug development:

-

Antibody-Drug Conjugates (ADCs): SPAAC allows for the site-specific conjugation of potent cytotoxic drugs to antibodies, resulting in homogeneous ADCs with improved therapeutic indices.[10][11]

-

Targeted Drug Delivery: Drug delivery systems, such as nanoparticles and liposomes, can be functionalized with targeting ligands using SPAAC, enhancing their accumulation at the site of disease.[6][12]

-

In Vivo Imaging: The bioorthogonality of SPAAC makes it ideal for in vivo imaging applications, allowing for the real-time tracking of biomolecules and drug candidates in living organisms.[6][13]

-

Macromolecule Derivatization: SPAAC is used to modify proteins, nucleic acids, and other macromolecules to enhance their stability, improve biocompatibility, or introduce new functionalities.[7]

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has revolutionized the field of bioconjugation. Its copper-free nature, rapid kinetics, and high specificity make it an invaluable tool for researchers and scientists in both academia and industry. The continued development of new strained alkynes with tailored properties will further expand the applications of SPAAC in drug discovery, diagnostics, and materials science, paving the way for new innovations in these fields.

References

- 1. Bicyclo [6.1.0] nonyne-lysine | Benchchem [benchchem.com]

- 2. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thno.org [thno.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

The Role of endo-BCN in Oligonucleotide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bicyclo[6.1.0]nonyne (BCN), a stable and highly reactive cyclooctyne, has emerged as a critical tool in the field of bioconjugation, particularly for the modification of oligonucleotides. The endo stereoisomer of BCN, in particular, offers a favorable combination of reactivity and stability for copper-free click chemistry reactions. This technical guide provides a comprehensive overview of the role of endo-BCN in oligonucleotide synthesis, detailing its mechanism of action, incorporation strategies, and applications, supported by experimental protocols and quantitative data.

Core Concepts: The Power of Strain-Promoted Click Chemistry

The utility of endo-BCN in oligonucleotide modification lies in its ability to participate in strain-promoted azide-alkyne cycloaddition (SPAAC), a highly efficient and bioorthogonal "click" reaction. Unlike the copper-catalyzed version of this reaction, SPAAC does not require cytotoxic copper catalysts, making it ideal for applications involving sensitive biological molecules and in vivo studies.[1][2] The high ring strain of the BCN molecule drives the reaction with an azide-modified counterpart to form a stable triazole linkage.[3]

Beyond SPAAC with azides, BCN is also reactive towards tetrazines in inverse-electron-demand Diels-Alder (IEDDA) reactions, further expanding its versatility in bioconjugation.[4] The endo isomer of BCN exhibits a rate of cycloaddition that is not significantly different from its exo conformer, and in some cases, it has shown slightly higher reactivity.[5][6]

Incorporation of endo-BCN into Oligonucleotides

There are two primary strategies for introducing endo-BCN into an oligonucleotide sequence:

-

Solid-Phase Synthesis using endo-BCN Phosphoramidite (B1245037): This method allows for the direct incorporation of the endo-BCN moiety at any desired position within the oligonucleotide during automated solid-phase synthesis.[1] An endo-BCN CE-phosphoramidite is used as a building block in the synthesis cycle.[5]

-

Post-Synthetic Conjugation: In this approach, an oligonucleotide is first synthesized with a reactive handle, typically a primary amine. This amine-modified oligonucleotide is then reacted with an endo-BCN N-hydroxysuccinimide (NHS) ester in solution to form a stable amide bond.[4] This method is useful when direct incorporation via phosphoramidite is not feasible or desired.

The choice of method depends on factors such as the desired location of the modification, the scale of the synthesis, and the overall synthetic strategy.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and reactivity of endo-BCN modified oligonucleotides.

| Parameter | Value | Notes |

| Solid-Phase Synthesis | ||

| Coupling Time | 6 minutes | For this compound.[5] |

| Oxidation | 0.5M CSO in dry acetonitrile (B52724), 2 min | (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO). Incompatible with iodine oxidation.[5] |

| Deprotection | AMA, 2 hours, room temperature | 40% aq. methylamine (B109427) / 25% ammonia (B1221849) (1:1).[5] |

| Post-Synthetic Yields | Yields are dependent on the scale of synthesis and length of the oligonucleotide.[4] | |

| 50 nmol scale | 2 nmol | For post-synthesis conjugation using NHS esters.[4] |

| 200 nmol scale | 5 nmol | For post-synthesis conjugation using NHS esters.[4] |

| 1 µmol scale | 16 nmol | For post-synthesis conjugation using NHS esters.[4] |

| Parameter | Value | Notes |

| SPAAC Reaction Kinetics | Second-order rate constants for the reaction of BCN with benzyl (B1604629) azide.[6] | |

| endo-BCN in CD3CN/D2O (1:2) | 0.29 M⁻¹s⁻¹ | Demonstrates slightly faster kinetics compared to the exo isomer under these conditions.[6] |

| exo-BCN in CD3CN/D2O (1:2) | 0.19 M⁻¹s⁻¹ | |

| SPAAC Reaction Conditions | For labeling of azide-modified oligonucleotides with a BCN reagent.[3] | |

| Reaction Temperature | Room Temperature (20-25°C) | |

| Reaction Time | 2-12 hours | Overnight incubation is often sufficient for high yields.[3] |

| Molar Excess of BCN reagent | 2 to 10-fold | |

| Solvent | Aqueous buffer (e.g., PBS) with <20% DMSO | DMSO is used to solubilize the BCN reagent.[3] |

| Typical Labeling Efficiency | >90% | As determined by HPLC analysis for the reaction of an azide-modified oligonucleotide with a BCN-PEG4-alkyne. Actual results can vary. |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an endo-BCN Modified Oligonucleotide

This protocol outlines the general steps for incorporating an this compound during automated solid-phase oligonucleotide synthesis.

Materials:

-

DNA/RNA synthesizer

-

Controlled pore glass (CPG) solid support

-

Standard DNA/RNA phosphoramidites and synthesis reagents

-

This compound

-

Anhydrous acetonitrile

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

-

Capping solutions (e.g., acetic anhydride (B1165640) and N-methylimidazole)

-

Oxidizing solution: 0.5 M (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in dry acetonitrile[5]

-

Deblocking solution (e.g., dichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution: AMA (40% aqueous methylamine / 25% aqueous ammonia, 1:1 v/v)[5]

Procedure:

-

Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence, including the position for endo-BCN incorporation.

-

Synthesis Cycle: The standard synthesis cycle consists of four steps: deblocking, coupling, capping, and oxidation.

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain. Note: endo-BCN is acid-sensitive, so the DMT removal step should be excluded after its addition (DMT-on protocol).[5]

-

Coupling: The this compound is activated and coupled to the 5'-hydroxyl of the oligonucleotide. A coupling time of 6 minutes is recommended.[5]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. Use the CSO solution for 2 minutes. Do not use standard iodine-based oxidizing solutions , as they are incompatible with the BCN modification.[5]

-

-

Repeat Cycles: The synthesis cycle is repeated until the desired oligonucleotide sequence is complete.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation with AMA solution at room temperature for 2 hours.[5]

-

Purification: The crude oligonucleotide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Post-Synthetic Conjugation of an Amine-Modified Oligonucleotide with endo-BCN NHS Ester

This protocol describes the labeling of an amine-modified oligonucleotide with an endo-BCN NHS ester.

Materials:

-

Amine-modified oligonucleotide, purified

-

endo-BCN NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

-

Nuclease-free water

-

Desalting columns

-

RP-HPLC system for purification

Procedure:

-

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.

-

NHS Ester Preparation: Prepare a 10-50 mM stock solution of the endo-BCN NHS ester in anhydrous DMSO immediately before use.

-

Conjugation Reaction:

-

In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with a 5 to 20-fold molar excess of the endo-BCN NHS ester stock solution.

-

The final concentration of DMSO in the reaction mixture should be kept below 20% to maintain oligonucleotide solubility.

-

Gently vortex the mixture to ensure it is homogeneous.

-

Incubate the reaction at room temperature for 2-4 hours, or overnight.

-

-

Purification:

-

Remove excess, unreacted endo-BCN NHS ester using a desalting spin column according to the manufacturer's protocol.

-

For high purity, purify the conjugated oligonucleotide by RP-HPLC using a C18 column and a gradient of acetonitrile in a suitable buffer (e.g., triethylammonium (B8662869) acetate).

-

Monitor the elution at 260 nm and collect the fractions corresponding to the product peak.

-

-

Desalting and Lyophilization: Pool the HPLC fractions containing the purified product, desalt, and lyophilize to obtain a stable powder.

-

Analysis: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

Visualizations

Caption: Experimental workflow for the synthesis and modification of oligonucleotides with endo-BCN.

Caption: Schematic of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Conclusion

Endo-BCN has proven to be a valuable reagent for the chemical modification of oligonucleotides. Its high reactivity in copper-free click chemistry, coupled with its stability and the availability of straightforward incorporation methods, makes it a powerful tool for researchers in diagnostics, therapeutics, and fundamental biological studies. The detailed protocols and quantitative data provided in this guide offer a solid foundation for the successful implementation of endo-BCN chemistry in the synthesis and application of modified oligonucleotides.

References

The Cornerstone of Synthetic Biology: An In-depth Technical Guide to Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

Phosphoramidite (B1245037) chemistry stands as the bedrock of modern DNA and RNA synthesis, enabling the precise, automated construction of oligonucleotides that are fundamental to a vast array of applications in research, diagnostics, and therapeutics. This in-depth technical guide delineates the core principles of this powerful chemical methodology, providing detailed experimental protocols, quantitative data for process optimization, and visual representations of the key chemical transformations.

The Phosphoramidite Synthesis Cycle: A Four-Step Symphony

The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process performed on a solid support, most commonly controlled pore glass (CPG). The synthesis proceeds in the 3' to 5' direction, adding one nucleotide per cycle. Each cycle consists of four fundamental chemical reactions: detritylation, coupling, capping, and oxidation.[1][2]

The Core Chemistry: Protecting Groups

To ensure the specific and controlled formation of the desired phosphodiester linkages, various protecting groups are employed to temporarily block reactive functional groups on the phosphoramidite monomers and the growing oligonucleotide chain.

-

5'-Hydroxyl Protection: The 5'-hydroxyl group of the nucleoside phosphoramidite is protected by a dimethoxytrityl (DMT) group, an acid-labile protecting group that prevents self-polymerization.[3][4]

-

Phosphite (B83602) Protection: The phosphite moiety is protected with a β-cyanoethyl group, which is stable throughout the synthesis cycle but can be readily removed during the final deprotection step.[4]

-

Exocyclic Amine Protection: The exocyclic amino groups of adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) are protected to prevent side reactions during synthesis. Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) for G. Thymine (T) and Uracil (U) do not have exocyclic amino groups and thus do not require protection.[4][5]

Quantitative Data for Synthesis Optimization

The efficiency of each step in the synthesis cycle is critical for achieving a high yield of the full-length oligonucleotide. The following tables summarize key quantitative data for the phosphoramidite synthesis process.

| Parameter | Typical Value/Range | Notes |

| Coupling Efficiency | >99% | Per step efficiency is crucial for the overall yield of long oligonucleotides. A slight decrease can significantly impact the final product purity.[2] |

| Overall Yield | Varies | Highly dependent on the length of the oligonucleotide and the average stepwise coupling efficiency. For a 50-mer with 99.5% efficiency, the theoretical yield is ~78%. |

| Synthesis Scale | 40 nmol - 10 µmol+ | Small-scale synthesis is sufficient for most research applications, while larger scales are used for biophysical studies and therapeutic applications.[6] |

| Solid Support Loading | 20-30 µmol/g | Higher loading can be used for short oligonucleotides but may lead to steric hindrance and reduced efficiency for longer chains.[6] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key steps in the phosphoramidite synthesis cycle. These protocols are intended as a general guide and may require optimization based on the specific synthesizer, reagents, and desired oligonucleotide sequence.

Detritylation (Deblocking)

This step removes the 5'-DMT protecting group from the solid-support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction.

Protocol:

-

Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous, inert solvent such as dichloromethane (B109758) (DCM) or toluene.[7]

-

Procedure: a. Flush the synthesis column with the detritylation solution. b. Allow the reaction to proceed for a specified time (see table below). c. The cleaved DMT cation, which has a characteristic orange color, is washed away. The absorbance of this solution at 495 nm can be measured to monitor the coupling efficiency of the previous cycle.[3] d. Thoroughly wash the column with an anhydrous solvent (e.g., acetonitrile) to remove all traces of the acid, which could degrade the incoming phosphoramidite.

| Reagent | Concentration | Typical Reaction Time | Notes |

| TCA in DCM | 3% (v/v) | 60 - 180 seconds | A stronger acid, leading to faster detritylation but with a higher risk of depurination.[7] |

| DCA in DCM | 3% (v/v) | 90 - 240 seconds | A milder acid, often preferred for longer oligonucleotides to minimize depurination.[7] |

Coupling

In the coupling step, the activated phosphoramidite monomer is added to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.

Protocol:

-

Reagents:

-

Procedure: a. Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column. b. The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate.[3] c. The 5'-hydroxyl group of the support-bound nucleoside attacks the activated phosphorus atom, forming the phosphite triester bond. d. Allow the reaction to proceed for the specified coupling time. e. Wash the column with anhydrous acetonitrile (B52724) to remove unreacted reagents.

| Activator | Typical Concentration | Typical Coupling Time | Notes |

| 1H-Tetrazole | 0.25 - 0.5 M | 30 - 60 seconds | The traditional activator; however, it has limited solubility in acetonitrile. |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 - 0.75 M | 15 - 45 seconds | More acidic and soluble than tetrazole, leading to faster coupling times.[7] |

| 4,5-Dicyanoimidazole (DCI) | 0.1 - 1.0 M | 15 - 30 seconds | A non-nucleophilic activator that is highly effective and often used for sterically hindered phosphoramidites.[8] |

Capping

To prevent the elongation of unreacted 5'-hydroxyl groups in subsequent cycles, which would result in deletion mutations (n-1 shortmers), a capping step is performed to acetylate these unreacted groups.[2]

Protocol:

-

Reagents:

-

Capping Reagent A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) or acetonitrile.

-

Capping Reagent B: N-methylimidazole (NMI) in THF or acetonitrile.

-

-

Procedure: a. Deliver the capping reagents to the synthesis column. b. The NMI catalyzes the acetylation of the unreacted 5'-hydroxyl groups by acetic anhydride. c. Allow the reaction to proceed for the specified time. d. Wash the column with anhydrous acetonitrile.

| Reagent | Typical Concentration | Typical Reaction Time |

| Acetic Anhydride / N-Methylimidazole | 1:1 mixture (v/v) | 20 - 60 seconds |

Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the detritylation step. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester.

Protocol:

-

Reagent: A solution of iodine (I₂) in a mixture of THF, pyridine, and water.[6]

-

Procedure: a. Introduce the oxidizing solution to the synthesis column. b. The iodine, in the presence of water, oxidizes the P(III) phosphite triester to a P(V) phosphate triester. c. Allow the reaction to proceed for the specified time. d. Wash the column with anhydrous acetonitrile to remove the oxidizing solution and any residual water.

| Reagent | Iodine Concentration | Typical Reaction Time |

| Iodine in THF/Pyridine/Water | 0.02 - 0.1 M | 30 - 60 seconds |

Final Cleavage and Deprotection

Once the desired oligonucleotide sequence has been synthesized, the final DMT group is typically removed (DMT-off synthesis). The oligonucleotide is then cleaved from the solid support, and all remaining protecting groups (β-cyanoethyl from the phosphates and the protecting groups on the nucleobases) are removed.

Protocol:

-

Cleavage from Solid Support: The oligonucleotide is cleaved from the CPG support by incubation with concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA) at room temperature.[4]

-

Deprotection: The solution containing the cleaved oligonucleotide is then heated to remove the protecting groups from the nucleobases and the phosphate backbone. The specific time and temperature depend on the protecting groups used (standard or mild).

-

Standard Deprotection: Concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8-16 hours.

-

Mild Deprotection (e.g., for sensitive modifications): Milder bases and/or lower temperatures are used. For example, AMA at room temperature for 2 hours.

-

-

Purification: The deprotected oligonucleotide is then purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product from shorter failure sequences.

Visualizing the Process: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key logical flows and chemical transformations in phosphoramidite chemistry.

References

- 1. alfachemic.com [alfachemic.com]

- 2. twistbioscience.com [twistbioscience.com]

- 3. atdbio.com [atdbio.com]

- 4. blog.biosearchtech.com [blog.biosearchtech.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. biotage.com [biotage.com]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

The Versatility of BCN-Modified Oligonucleotides: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The convergence of chemistry and biology has paved the way for innovative molecular tools that are revolutionizing biomedical research and therapeutic development. Among these, bicyclo[6.1.0]nonyne (BCN)-modified oligonucleotides have emerged as a powerful and versatile platform. This technical guide provides an in-depth exploration of the applications of BCN-modified oligonucleotides, offering researchers, scientists, and drug development professionals a comprehensive resource complete with quantitative data, detailed experimental protocols, and workflow visualizations to harness the full potential of this technology.

BCN-modified oligonucleotides are key players in the realm of bioorthogonal chemistry, particularly in copper-free click chemistry reactions such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction's ability to proceed efficiently under physiological conditions without the need for a toxic copper catalyst makes it ideal for applications in living systems.[1] The compact, non-aromatic structure of BCN offers advantages in terms of lower lipophilicity and reduced steric hindrance compared to other cyclooctynes like dibenzocyclooctyne (DBCO).[2][3]

Core Applications of BCN-Modified Oligonucleotides

The unique reactivity and biocompatibility of BCN-modified oligonucleotides have led to their widespread adoption in a variety of cutting-edge applications, including the construction of antibody-drug conjugates (ADCs), the development of sophisticated molecular imaging probes, the creation of advanced drug delivery systems, and the design of sensitive diagnostics and biosensors.

Antibody-Drug Conjugates (ADCs)

BCN-modified oligonucleotides serve as critical linkers in the generation of next-generation ADCs. By conjugating a targeting antibody to a therapeutic oligonucleotide payload via a stable triazole linkage formed through SPAAC, highly specific and potent therapeutic agents can be developed.[4] This approach allows for precise control over the drug-to-antibody ratio (DAR) and the site of conjugation, leading to more homogeneous and effective ADC preparations. The enzymatic labeling of antibodies can yield conjugates with a defined DAR, and the subsequent SPAAC reaction with a BCN-modified payload proceeds with high conversion.[5]

Molecular Imaging Probes

The ability to attach imaging agents, such as fluorophores or radioisotopes, to oligonucleotides with high specificity makes BCN modification an invaluable tool in molecular imaging.[6] These probes can be designed to target specific biomarkers, enabling the non-invasive visualization of biological processes in real-time. For positron emission tomography (PET) imaging, BCN-modified oligonucleotides can be conjugated to chelators for radiometals like copper-64 (⁶⁴Cu) and zirconium-89 (B1202518) (⁸⁹Zr), which have half-lives suitable for imaging the biodistribution of oligonucleotide-based tracers.[7][8]

Advanced Drug Delivery Systems

BCN-modified oligonucleotides are integral to the development of targeted drug delivery platforms, including liposomes and lipid nanoparticles (LNPs).[9] By functionalizing the surface of these nanocarriers with BCN-modified oligonucleotides, they can be directed to specific cells or tissues. Furthermore, therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs), can be encapsulated within these particles, protecting them from degradation and facilitating their cellular uptake. The efficiency of these systems can be remarkable, with some ASO/LNP formulations achieving a median effective dose (ED50) as low as 0.034 mg·kg⁻¹ in vivo.[10]

Diagnostics and Biosensors

The high specificity of oligonucleotide recognition, particularly with aptamers, is leveraged in the creation of highly sensitive diagnostic assays and biosensors.[11] BCN-modified aptamers can be immobilized on sensor surfaces or conjugated to reporter molecules to detect a wide range of targets, from small molecules to proteins and even whole cells.[11][12] The binding affinities of these aptamers can be exceptionally high, with dissociation constants (Kd) in the picomolar to nanomolar range.[13]

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to the performance of BCN-modified oligonucleotides in various applications.

Table 1: Reaction Kinetics of BCN in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| BCN | Benzyl Azide | 0.07 - 0.29 | [2] |

| BCN | Phenyl Azide | 0.63 | [1] |

| DBCO (ADIBO) | Benzyl Azide | 0.88 | [2] |

| DBCO (ADIBO) | Phenyl Azide | 0.31 | [1] |

| BCN | Tertiary Azide | ~0.04 | [2] |

| DBCO (ADIBO) | Tertiary Azide | ~0.0003 | [2] |

Table 2: Conjugation Yields and Efficiencies

| Application | Conjugation Method | Yield/Efficiency | Reference |

| Peptide-Oligonucleotide Conjugation | SPAAC (Azide-peptide + BCN-oligo) | 25% | [14] |

| Antibody-Drug Conjugate (ADC) Synthesis | Enzymatic labeling followed by SPAAC | Quantitative conversion | [5] |

| Oligonucleotide-BCN Conjugate Synthesis | Solid-phase synthesis and post-synthetic modification | 55 - 85% (average 70%) | [15] |

Table 3: Performance of BCN-Modified Oligonucleotide-Based Systems

| System | Application | Key Performance Metric | Value | Reference |

| Aptamer-Protein Binding | Diagnostics/Therapeutics | Dissociation Constant (Kd) | 10⁻¹² to 10⁻⁶ M | [13] |

| ASO/LNP Formulation | Drug Delivery | Median Effective Dose (ED50) in mice | 0.034 mg·kg⁻¹ | [10] |

| Oligonucleotide Delivery Systems | Drug Delivery | Increased cellular uptake vs. free oligo | 2 to 18-fold | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving BCN-modified oligonucleotides.

Protocol 1: Solid-Phase Synthesis of 5'-BCN-Modified Oligonucleotides

This protocol describes the incorporation of a BCN moiety at the 5'-terminus of an oligonucleotide using a BCN phosphoramidite (B1245037).

Materials:

-

Controlled pore glass (CPG) solid support with the initial nucleoside.

-